benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
Description
Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative with a complex substitution pattern. Its structure features:
- 1,3-Dimethyl groups on the purine ring, enhancing steric bulk and metabolic stability.
- 2,6-Dioxo groups, contributing to hydrogen-bonding interactions.
- A benzyl ester at position 7, which may act as a prodrug moiety, hydrolyzing to the corresponding carboxylic acid in vivo.
Properties
CAS No. |
868213-84-7 |
|---|---|
Molecular Formula |
C31H31N5O4 |
Molecular Weight |
537.62 |
IUPAC Name |
benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3 |
InChI Key |
RGYCPTBCDRYYJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, particularly its anticancer and anticonvulsant activities, as well as its mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzyl group attached to a purine derivative, which is known for its biological significance in nucleic acids.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Benzyl Purine Derivative | MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Strong Inhibition |
| Benzyl Purine Derivative | HeLa (Cervical Cancer) | 8.12 ± 0.43 | Moderate Inhibition |
These findings suggest that the compound may interfere with cellular proliferation pathways critical for tumor growth.
Anticonvulsant Activity
The anticonvulsant properties of benzyl derivatives have also been highlighted in pharmacological studies. For example, certain N-benzyl derivatives have demonstrated superior anticonvulsant efficacy compared to traditional treatments like phenobarbital.
| Compound | Model | ED50 (mg/kg) | Comparison |
|---|---|---|---|
| N-benzyl 2-amino acetamides | MES Seizure Model | 13-21 | Better than Phenobarbital (22) |
This suggests that modifications in the benzyl structure can enhance anticonvulsant effects, making it a candidate for further research in seizure management.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
- Neurotransmitter Modulation : Anticonvulsant activities may be linked to modulation of neurotransmitter systems in the brain.
Case Studies
A study published in a peer-reviewed journal explored the differential expression of kinases in various cancers and the potential for purine derivatives as targeted therapies. The results demonstrated a significant correlation between kinase overexpression and poor survival rates in patients with breast and cervical cancers .
Another investigation focused on the anticonvulsant potential of structurally related compounds. The study confirmed that certain benzyl derivatives displayed enhanced efficacy in reducing seizure frequency compared to standard treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are outlined below:
*Estimated based on molecular formula (C31H31N5O4).
Structural and Functional Analysis
Substituent Effects
- Ester vs. Carboxamide : The benzyl ester (target) is more hydrolytically labile than the methyl ester analog , which may influence bioavailability.
- Chlorine vs. Oxygen : Chlorine in N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines enhances reactivity for nucleophilic substitution, unlike the stable dioxo groups in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
